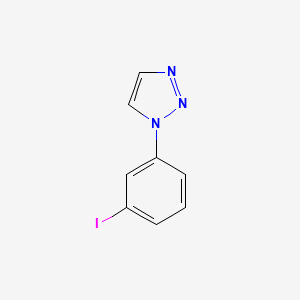

1-(3-iodophenyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOIJDJRMQQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(3-iodophenyl)-1H-1,2,3-triazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(3-iodophenyl)-1H-1,2,3-triazole, a halogenated aromatic triazole of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis via modern catalytic methods, and potential applications, with a focus on the underlying scientific principles.

Chemical Identity and Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms, substituted with an iodophenyl group. The presence of the iodine atom and the triazole ring imparts unique physicochemical properties that are attractive for various applications, including drug design and as a building block in organic synthesis.

| Identifier | Value | Source |

| Molecular Formula | C₈H₆IN₃ | |

| SMILES | C1=CC(=CC(=C1)I)N2C=CN=N2 | [1] |

| InChI Key | JIGOIJDJRMQQPT-UHFFFAOYSA-N | [1] |

| Molecular Weight | 271.06 g/mol | |

| Predicted XlogP | 2.0 | [1] |

Synthesis of this compound

The most prominent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is highly regioselective, proceeding under mild conditions with high yields.[3]

The synthesis of this compound would logically proceed via the CuAAC reaction between 1-azido-3-iodobenzene and a suitable alkyne, such as acetylene or a protected acetylene equivalent.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via CuAAC.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for CuAAC reactions and should be adapted and optimized for specific laboratory conditions.[3][4]

Materials:

-

1-Azido-3-iodobenzene

-

Ethynyltrimethylsilane (or other suitable acetylene source)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., a mixture of tert-butanol and water)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-azido-3-iodobenzene (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Materials Science

The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its favorable properties.[5] It is metabolically stable, capable of hydrogen bonding, and has a dipole moment, which allows it to act as a bioisostere for amide bonds.[5]

The incorporation of an iodophenyl group offers several advantages:

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

-

Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in molecular imaging (SPECT or PET) or targeted radiotherapy.[6]

-

Synthetic Handle: The carbon-iodine bond can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of 1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] Therefore, this compound represents a valuable starting point for the development of novel therapeutic agents.

In materials science, the triazole ring can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.[6] The iodophenyl group can influence the packing and electronic properties of these materials.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through the robust and efficient CuAAC "click" reaction. The presence of the iodophenyl group provides a unique handle for further derivatization and for the introduction of imaging or therapeutic radionuclides. As research into novel therapeutics and functional materials continues, this compound and its derivatives are likely to play an increasingly important role.

References

-

Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). [Link]

-

International Journal of Molecular Sciences. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. A practical flow synthesis of 1,2,3-triazoles. [Link]

-

Thieme. Synthesis of 1,2,3-Triazoles. [Link]

-

U.S. National Library of Medicine. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [Link]

-

U.S. National Library of Medicine. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]

-

U.S. National Library of Medicine. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [Link]

-

PubChem. 1H-1,2,3-Triazole. [Link]

-

Taylor & Francis Online. New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). [Link]

-

University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. [Link]

Sources

- 1. PubChemLite - this compound (C8H6IN3) [pubchemlite.lcsb.uni.lu]

- 2. chemijournal.com [chemijournal.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 6. 5-(2-iodophenyl)-1H-1,2,4-triazole () for sale [vulcanchem.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. echemi.com [echemi.com]

- 9. 1H-1,2,3-Triazole | C2H3N3 | CID 67516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(3-iodophenyl)-1H-1,2,3-triazole

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(3-iodophenyl)-1H-1,2,3-triazole (1) with various aryl boronic acids. While the 1,2,3-triazole moiety is a robust pharmacophore (bioisostere of amide bonds), its nitrogen-rich electron density can present challenges in transition-metal catalysis, potentially sequestering palladium species.

This guide provides a validated protocol that circumvents catalyst poisoning, addresses the critical issue of residual copper contamination from upstream "Click" chemistry, and ensures high turnover frequencies (TOF) for the synthesis of biaryl triazole scaffolds.

Strategic Analysis & Mechanistic Insights

The Substrate Challenge: Electronics and Coordination

The substrate, This compound , presents a unique electronic profile. The triazole ring acts as a moderate electron-withdrawing group (EWG) on the phenyl ring.

-

Oxidative Addition: The C–I bond at the meta position is highly reactive toward oxidative addition by Pd(0), significantly faster than corresponding bromides or chlorides. This allows for milder thermal conditions.

-

Catalyst Inhibition: Unlike imidazoles or pyridines, the N2 and N3 atoms of the 1-substituted 1,2,3-triazole are weak

-donors. However, in high concentrations or with unhindered Pd sources, they can form non-productive Pd-complexes (Pd-black formation). -

The "Copper Trap": Most 1-aryl-1,2,3-triazoles are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Critical Insight: Residual copper (ppm levels) from the CuAAC step is a potent poison for the Suzuki reaction, often leading to stalled conversion.

Mechanistic Pathway & Ligand Selection

To ensure success, the catalytic cycle must favor the productive Suzuki pathway over nitrogen coordination.

-

Ligand Choice: We utilize phosphine ligands with moderate steric bulk (e.g., SPhos or PPh3 in high ratios) to prevent the triazole nitrogen from displacing the ligand on the Palladium center.

-

Base Selection: Inorganic bases like

or

Visualizing the Reaction Logic

Figure 1: Catalytic cycle highlighting the oxidative addition of the iodo-substrate and the potential risk of catalyst poisoning.

Pre-Reaction Validation (Quality Control)

Before attempting the coupling, the purity of the iodophenyl-triazole starting material must be verified.

| Parameter | Specification | Method | Reason |

| Purity | >95% | HPLC/NMR | Impurities can chelate Pd. |

| Residual Copper | < 50 ppm | ICP-MS or Colorimetric | CRITICAL: Cu residues from CuAAC synthesis inhibit Pd turnover. |

| Water Content | < 0.5% | Karl Fischer | Excess water can hydrolyze boronic esters (if used). |

Protocol for Copper Removal (If CuAAC was used):

-

Dissolve the crude triazole in EtOAc.

-

Wash 3x with 10% aqueous EDTA solution or aqueous

(1:1). -

Wash with brine, dry over

, and concentrate. -

Optional: Pass through a short pad of silica gel mixed with 10% wt/wt activated charcoal.

Experimental Protocol

Standard Conditions (High Throughput Compatible)

These conditions are robust for a wide range of aryl boronic acids, including those with electron-withdrawing groups.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) or DMF / Water (4:1)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add the iodophenyl-triazole (1.0 mmol, 271 mg), aryl boronic acid (1.2 mmol), and Palladium catalyst (

, 0.03 mmol, 35 mg) to the vial.-

Note: If using

, premix the metal and ligand in the solvent for 5 mins before adding to the substrate.

-

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL).

-

Base Addition: Add degassed 2.0 M aqueous

(1.5 mL). -

Degassing: Sparge the biphasic mixture with Argon for 5-10 minutes. This is crucial to protect the phosphine ligands from oxidation.

-

Reaction: Seal the vessel. Heat to 85°C (oil bath) or 100°C (Microwave) for:

-

Thermal: 4 – 12 hours.

-

Microwave: 30 – 60 minutes.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the iodide (M+H 272).

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and water (10 mL).

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (typically Hexane/EtOAc gradients).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical copper-scavenging step.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult the following matrix.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Cu) | Re-purify starting material with EDTA. Increase catalyst load to 5-10 mol%. |

| Starting Material Intact | Oxidative Addition Failure | Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase Temp to 100°C. |

| Protodeboronation | Boronic Acid Instability | Use anhydrous conditions (DMF/Cs2CO3) or switch to Boronic Ester (Pinacol). |

| Homocoupling (Biaryl) | Oxygen in system | Rigorous degassing (Freeze-Pump-Thaw). |

| Black Precipitate | Pd Aggregation | Add TBAB (Tetra-n-butylammonium bromide) as a phase transfer agent/stabilizer. |

References

-

Mechanistic Studies on Nitrogen Heterocycles

-

Triazole Ligand Effects

-

General Suzuki Protocols

-

C-H Arylation Alternatives

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lab Reporter [fishersci.se]

- 8. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]

- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]

- 11. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of Iodophenyl Triazoles

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the Sonogashira coupling of iodophenyl triazoles. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest. The Sonogashira reaction, a robust palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, offers a powerful tool for the synthesis of novel triazole-containing compounds.[1][2] This document elucidates the critical parameters, provides step-by-step protocols for both traditional and copper-free conditions, and offers insights into the underlying mechanistic principles to empower researchers in this synthetic endeavor.

Introduction: The Significance of Triazoles and the Power of Sonogashira Coupling

The 1,2,3-triazole ring is a key structural motif in a wide array of biologically active molecules and functional materials. Its prevalence in pharmaceuticals stems from its ability to engage in hydrogen bonding and dipole-dipole interactions, its metabolic stability, and its synthetic accessibility, often through "click chemistry." The strategic derivatization of triazole-containing scaffolds is a cornerstone of modern drug discovery.

The Sonogashira cross-coupling reaction has emerged as an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[2][3] Its utility is underscored by the generally mild reaction conditions, tolerance of a broad range of functional groups, and high yields.[4][5] For the synthesis of complex molecules, such as those targeted in drug development, these features are paramount.[5] This guide focuses on the application of the Sonogashira reaction to iodophenyl triazoles, a class of substrates that allows for the direct introduction of alkynyl functionalities onto a triazole-bearing aromatic ring. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing for reactions to proceed under mild conditions.[4]

Mechanistic Principles: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Synergistic Palladium and Copper Cycles

The generally accepted mechanism involves the following key steps:

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the iodophenyl triazole, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylphenyl triazole and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

-

The Copper-Free Variant: Advantages and Mechanistic Nuances

While highly efficient, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling), which can complicate purification.[6] Consequently, numerous copper-free Sonogashira protocols have been developed. In the absence of copper, the mechanism is believed to proceed through a palladium-only cycle where the base is strong enough to deprotonate the alkyne, which then coordinates to the palladium center.

Optimizing Reaction Conditions for Iodophenyl Triazoles

The successful Sonogashira coupling of iodophenyl triazoles hinges on the careful selection of several key parameters.

| Parameter | Recommendation | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with a phosphine ligand. Loading: 1-5 mol%. | Tetrakis(triphenylphosphine)palladium(0) is a common choice as it is an active Pd(0) source.[7] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are also widely used and are reduced in situ to the active Pd(0) species. For air-sensitive reactions, using a stable Pd(II) precatalyst is often more convenient. The triazole moiety is generally stable under these conditions. |

| Copper Co-catalyst | CuI (for traditional Sonogashira). Loading: 2-10 mol%. | Copper(I) iodide is the most common co-catalyst and significantly accelerates the reaction, allowing for lower reaction temperatures.[3] However, it must be handled under an inert atmosphere to prevent oxidative homocoupling of the alkyne. |

| Ligands | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines can be beneficial. | The ligand stabilizes the palladium catalyst and influences its reactivity. For less reactive substrates, more sophisticated ligands may be required, but for highly reactive iodophenyl triazoles, PPh₃ is often sufficient. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₃PO₄, Cs₂CO₃. | An amine base like Et₃N or DIPA often serves as both the base and the solvent (or co-solvent). It is crucial for the deprotonation of the terminal alkyne. Inorganic bases like potassium phosphate can also be effective, particularly in copper-free protocols.[7] |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amine base. | The choice of solvent depends on the solubility of the substrates and reagents. THF and DMF are excellent choices for dissolving a wide range of organic compounds.[7][8] Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation. |

| Temperature | Room temperature to 70 °C. | Due to the high reactivity of the C-I bond, many Sonogashira couplings with iodophenyl triazoles can be performed at or slightly above room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time. |

| Atmosphere | Inert (Argon or Nitrogen). | This is critical to prevent the formation of palladium black (inactive palladium) and to suppress the Glaser homocoupling side reaction, especially when a copper co-catalyst is used.[9] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes and iodophenyl triazoles.

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the iodophenyl triazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 40-65 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylphenyl triazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the iodophenyl triazole (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed THF and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) via syringe.

-

Heat the reaction mixture to 65 °C and stir until the reaction is complete as indicated by TLC or LC-MS.[7]

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is occurring. Consider using a more active catalyst system.

-

Insufficient Base: The base is crucial for alkyne deprotonation. Ensure it is of good quality and used in sufficient excess.

-

Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure all solvents are properly degassed and a positive pressure of inert gas is maintained.[9]

-

-

Formation of Side Products:

-

Glaser Homocoupling: This is a common side reaction in copper-catalyzed protocols.[6] Ensure strictly anaerobic conditions. If the problem persists, switch to a copper-free protocol.

-

Dehalogenation of Starting Material: This can occur if there are sources of active hydrogen. Ensure anhydrous conditions.

-

-

Substrate-Specific Challenges:

-

Steric Hindrance: If the iodo group or the alkyne is sterically hindered, higher temperatures, longer reaction times, or more active catalyst systems may be required.

-

Electronic Effects: The electronic nature of substituents on both the iodophenyl triazole and the alkyne can influence the reaction rate. Electron-withdrawing groups on the aryl iodide generally accelerate the oxidative addition step.

-

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of alkynylphenyl triazoles, providing a direct route to novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation. Both traditional copper-catalyzed and modern copper-free protocols offer viable pathways, with the choice depending on the specific substrates and desired purity of the final product. The protocols and insights provided in this guide serve as a robust foundation for the successful application of the Sonogashira coupling in the functionalization of iodophenyl triazoles.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-51. [Link]

-

Ghandi, M., & Aryan, R. Synthesis of Thiazolo[3,2‐b][4][5][7]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ChemistrySelect, 2019 , 4(29), 8569-8573. [Link]

-

Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

-

Gevorgyan, V., et al. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Molecules, 2025 , 30(22), 4890. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]

-

Al-Masum, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11(34), 20876-20905. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Doucet, H., & Hierso, J. C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). Topics in Current Chemistry, 2007 , 267, 1-44. [Link]

-

Rahman, M. M., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020 , 10(4), 443. [Link]

-

Bora, U., et al. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 2015 , 39(4), 2673-2677. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Pd-Cu Catalyzed Sonogashira cross coupling of phenyl iodide and phenyl acetylene. [Link]

-

ChemRxiv. Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligand. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Chen, F., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2024 , 5(1), 102875. [Link]

-

Zhang, W., et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 2019 , 9(15), 8537-8541. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]

-

ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

-

Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]

-

Liu, Y., et al. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Letters, 2010 , 51(26), 3443-3446. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Application Note: Synthesis and Validation of Triazole-Linked P62-Mediated Mitophagy Inducers

Abstract

This application note details the design and synthesis of heterobifunctional small molecules designed to induce P62 (SQSTM1)-mediated mitophagy. Utilizing 1,2,3-triazole moieties as bioisosteric linkers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol enables the conjugation of P62-binding ligands to mitochondrial targeting signals (MTS). The resulting "Mitophagy Chimeras" artificially recruit P62 to the mitochondrial outer membrane, triggering selective autophagy (mitophagy) independent of the PINK1/Parkin pathway. This guide covers chemical synthesis, purification, and biological validation in mammalian cells.

Introduction: The Mechanism of Action

P62/SQSTM1 as a Mitophagy Receptor

P62 (Sequestosome 1) is a multifunctional autophagy adaptor. It contains a UBA (Ubiquitin-Associated) domain that binds ubiquitinated cargo and an LIR (LC3-Interacting Region) motif that recruits the autophagosome machinery (LC3-II). Under basal conditions, P62 is cytosolic. To induce mitophagy, P62 must be selectively recruited to mitochondria.

The Triazole Advantage

The 1,2,3-triazole ring, formed via "Click Chemistry" (CuAAC), is ideal for synthesizing mitophagy inducers for three reasons:

-

Bioisostere: It mimics the electronic properties of amide bonds but is resistant to protease degradation.

-

Rigid Linker: It provides a defined spatial separation between the P62-binding warhead and the mitochondrial targeting moiety, preventing steric clash.

-

Synthetic Efficiency: The reaction is modular, high-yielding, and works in aqueous/organic co-solvents.

Design Strategy: The "Mitophagy Chimera"

The target molecule consists of two functional domains linked by a triazole:

-

Domain A (P62 Binder): A ligand targeting the ZZ-domain of P62 (mimicking N-degrons) or the PB1 domain to induce oligomerization.

-

Domain B (Mitochondrial Anchor): A lipophilic cation, such as Triphenylphosphonium (TPP), which accumulates in the mitochondrial matrix driven by membrane potential (

).

Chemical Synthesis Protocol

Safety Warning: Organic azides are potentially explosive. Handle essentially all azides as energetic materials. Perform reactions behind a blast shield. Avoid concentrating azide solutions to dryness.

Materials & Reagents[1]

-

Alkyne Precursor:

-propargyl-functionalized P62 ligand (e.g., derivative of XRK3F2 or similar ZZ-domain binder). -

Azide Precursor: (3-Azidopropyl)triphenylphosphonium bromide (Mitochondrial anchor).

-

Catalyst: Copper(II) sulfate pentahydrate (

). -

Reducing Agent: Sodium Ascorbate (NaAsc).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – Optional but recommended to protect Cu(I) from oxidation.

-

Solvents: DMSO,

-Butanol (

Step-by-Step Synthesis (CuAAC Reaction)

-

Preparation of Stock Solutions:

-

Dissolve Alkyne Precursor (1.0 eq, 0.1 mmol) in 500 µL DMSO.

-

Dissolve Azide Precursor (1.1 eq, 0.11 mmol) in 500 µL DMSO.

-

Prepare 100 mM

in water. -

Prepare 500 mM Sodium Ascorbate in water (Freshly prepared).

-

Prepare 50 mM TBTA in DMSO.

-

-

Reaction Assembly:

-

In a 4 mL glass vial, combine the Alkyne and Azide solutions.

-

Add solvent mixture: 1 mL

-BuOH and 1 mL Water. -

Add TBTA (0.1 eq, 20 µL).

-

Add

(0.05 eq, 5 µL). -

Initiation: Add Sodium Ascorbate (0.2 eq, 4 µL) last. The solution may turn bright yellow/orange.

-

-

Incubation:

-

Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Look for mass shift:

).

-

-

Workup & Purification:

-

Dilute reaction with 10 mL water.

-

Extract with Ethyl Acetate (

mL) if the product is neutral, or precipitate directly if cationic (due to TPP). -

Purification: Reverse-phase HPLC (C18 column).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% to 95% B over 20 min.

-

-

Lyophilize fractions to obtain the Triazole-Linked Chimera as a powder.

-

Biological Validation Protocol

Cell Culture & Treatment[2]

-

Cell Line: HeLa or U2OS cells (ATCC).

-

Reagents:

-

Synthesized Triazole Inducer (dissolved in DMSO).[1]

-

Bafilomycin A1 (BafA1): Autophagosome-lysosome fusion inhibitor (Flux control).

-

DMSO (Vehicle control).

-

Treatment Scheme:

| Group | Treatment | Duration | Purpose |

|---|---|---|---|

| Control | DMSO (0.1%) | 12h / 24h | Baseline autophagy levels. |

| Test | Triazole Inducer (1–10 µM) | 12h / 24h | Assess induction of mitophagy. |

| Flux Control | Inducer + BafA1 (100 nM) | Last 4h | Confirm flux (accumulation of LC3-II). |

Immunofluorescence (Colocalization Assay)

Objective: Visualize the recruitment of P62 to Mitochondria.[2][3]

-

Fixation: 4% Paraformaldehyde (PFA) for 15 min at RT.

-

Permeabilization: 0.2% Triton X-100 in PBS for 10 min.

-

Blocking: 5% BSA in PBS for 1 hour.

-

Primary Antibodies (Overnight, 4°C):

-

Mouse anti-P62 (SQSTM1) [1:200].

-

Rabbit anti-TOM20 (Mitochondrial marker) [1:500].

-

-

Secondary Antibodies (1h, RT):

-

Anti-Mouse Alexa Fluor 488 (Green).

-

Anti-Rabbit Alexa Fluor 594 (Red).

-

-

Imaging: Confocal microscopy.

-

Positive Result: Yellow overlap in merged channels indicates P62 recruitment to mitochondria.

-

Quantification: Calculate Pearson’s Correlation Coefficient (PCC).[4]

-

Western Blotting (Biochemical Validation)

Objective: Quantify degradation of mitochondrial proteins.

-

Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

-

SDS-PAGE: Load 20 µg protein/lane.[5]

-

Targets:

-

LC3B: Look for conversion of LC3-I to LC3-II (Lipidated form).

-

P62: May decrease (degradation) or increase (transcriptional upregulation via Nrf2).

-

COX IV / TIM23: Inner mitochondrial membrane proteins. Decrease indicates successful mitophagy.

-

Actin/GAPDH: Loading control.

-

Visualizations

Mechanism of Action: Triazole-Linked Mitophagy

This diagram illustrates how the synthesized chimera bridges the gap between the mitochondrial surface and the autophagy machinery.

Caption: The Triazole-Linked Chimera acts as a molecular bridge, anchoring cytosolic P62 to the mitochondria, triggering LC3 recruitment and subsequent lysosomal turnover.

Synthesis Workflow

This flowchart outlines the critical path for generating the chemical probe.

Caption: Workflow for the convergent synthesis of P62-targeting mitophagy inducers using Click Chemistry.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Yield in Click Reaction | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate to 0.5 eq or perform under Nitrogen/Argon atmosphere. |

| Precipitation during Reaction | Poor solubility of precursors. | Increase DMSO ratio or add 10% THF. |

| No Mitophagy Observed | Compound not entering mitochondria. | Verify mitochondrial uptake using flow cytometry (TPP fluorescence) or increase concentration. |

| Cytotoxicity | TPP moiety disrupting membrane potential too severely. | Titrate dose down (try 100 nM - 1 µM range). |

References

-

Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. Link

-

Sanchez-Martin, P., & Komatsu, M. (2018). p62/SQSTM1: steering the cell through health and disease. Journal of Cell Science, 131(21). Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

-

Lee, Y., et al. (2017). P62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis.[6][7][8][9] Nature Communications, 8, 14627. Link

-

Vargas, J. D. S., et al. (2021). Phenotypic Assay Leads to Discovery of Mitophagy Inducers with Therapeutic Potential for Parkinson’s Disease. ACS Chemical Neuroscience, 12(24), 4588–4602. Link

Sources

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. proteolysis.jp [proteolysis.jp]

- 6. Characterization and chemical modulation of p62/SQSTM1/Sequestosome-1 as an autophagic N-recognin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p62/SQSTM1/Sequestosome-1 is an N-recognin of the N-end rule pathway which modulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical modulation of SQSTM1/p62-mediated xenophagy that targets a broad range of pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 1-(3-Iodophenyl)-1H-1,2,3-triazole

Introduction: The Strategic Importance of the Heck Reaction in Medicinal Chemistry

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This transformation, which couples an unsaturated halide with an alkene, has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2] For drug development professionals, the ability to forge new C-C bonds is paramount for the construction of novel molecular scaffolds and the diversification of lead compounds. The 1,2,3-triazole moiety, a key pharmacophore present in numerous bioactive molecules, when coupled with the synthetic versatility of the Heck reaction, opens avenues for the creation of a diverse array of potential therapeutic agents.

This guide provides detailed protocols and expert insights into the Heck reaction of 1-(3-iodophenyl)-1H-1,2,3-triazole, a versatile building block for the synthesis of substituted vinyl-triazoles. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss key optimization parameters to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Heck reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by insertion into the Pd-C bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the desired substituted alkene product and a hydrido-palladium complex.

-

Reductive Elimination: A base is required to regenerate the active Pd(0) catalyst from the hydrido-palladium complex, completing the catalytic cycle.[1]

Experimental Protocols

Protocol 1: Synthesis of Starting Material: this compound

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method offers high yields and good functional group tolerance.

Materials:

-

3-Iodoaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

(Trimethysilyl)acetylene

-

Copper(I) iodide (CuI)

-

Solvents: Acetic acid, Water, Dichloromethane (DCM), Tetrahydrofuran (THF)

Procedure:

-

Diazotization: Dissolve 3-iodoaniline in a mixture of acetic acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Stir for 1 hour at 0-5 °C.

-

Extraction: Extract the resulting 1-azido-3-iodobenzene with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Click Reaction: Dissolve the crude 1-azido-3-iodobenzene in THF. Add (trimethysilyl)acetylene and a catalytic amount of copper(I) iodide.

-

Stir the reaction mixture at room temperature overnight.

-

Desilylation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir for 1 hour.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Heck Reaction of this compound with an Alkene (e.g., Styrene)

This protocol outlines a general procedure for the Heck coupling. Optimization of specific parameters may be required for different alkene substrates.

Sources

Troubleshooting & Optimization

improving yield of 3-iodophenyl azide click reaction

Technical Support Center: Optimizing 3-Iodophenyl Azide Click Reactions

Core Technical Overview

3-iodophenyl azide is a bifunctional chemical probe. While the iodine atom (

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to form a 1,2,3-triazole.[1][2][3][4][5]

-

Photolysis: UV irradiation converts the azide to a highly reactive nitrene (often used for photoaffinity labeling).

Critical Distinction: Low yields in "click" reactions with this reagent often stem from unintentional activation of the second pathway (photolysis) or catalyst deactivation due to the aryl ring's electronic properties. This guide focuses on maximizing the CuAAC click yield .

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion[6]

Q: I am observing low conversion of 3-iodophenyl azide, even after 24 hours. TLC shows remaining starting material. What is the primary cause? A: The most common cause is catalyst death due to oxidation. The active species, Cu(I), is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of atmospheric oxygen.

-

Diagnosis: If your reaction mixture turns green or blue, Cu(II) is present, and the cycle has stalled.

-

Solution:

-

Degas Solvents: Sparge all buffers and solvents with argon or nitrogen for at least 15 minutes before adding the catalyst.

-

Ligand Stabilization: You must use a stabilizing ligand. For aqueous/organic mixtures, use THPTA (water-soluble) or TBTA (organic-soluble). These ligands wrap around the Cu(I) ion, protecting it from oxidation while leaving it accessible for catalysis.

-

Catalyst Reloading: If the reaction stalls, add a fresh aliquot of Sodium Ascorbate (reducing agent) to regenerate Cu(I).

-

Q: Does the iodine substituent affect the reaction rate? A: Yes, subtly. The iodine atom is electron-withdrawing (inductive effect) but also has lone pairs (resonance donation). Generally, electron-poor aryl azides react faster in CuAAC than electron-rich ones. However, the iodine atom makes the molecule lipophilic and bulky.

-

Solution: Ensure your solvent system fully solubilizes the 3-iodophenyl azide. If using purely aqueous buffers, the azide may aggregate/precipitate, preventing reaction. Use a co-solvent like DMSO or DMF (up to 50% v/v) to maintain homogeneity.

Category B: Reagent Stability & By-Products

Q: My azide starting material seems to degrade before the reaction starts. Why?

A: Aryl azides are photosensitive . 3-iodophenyl azide is specifically designed to decompose into a nitrene upon UV exposure (

-

Protocol Fix: Wrap all reaction vials, columns, and storage tubes in aluminum foil. Perform the reaction in the dark.

Q: I see a side product that corresponds to the amine (3-iodoaniline). Is the click reaction reducing my azide? A: Yes. In the presence of excess reducing agent (Sodium Ascorbate) and transition metals, azides can be reduced to amines (Staudinger-like reduction or metal-mediated reduction).

-

Optimization:

Optimized Experimental Protocol

Objective: Synthesis of a 1,2,3-triazole conjugate using 3-iodophenyl azide and a terminal alkyne.

Reagents:

-

Azide: 3-iodophenyl azide (1.0 equiv)

-

Alkyne: Terminal alkyne of interest (1.2 equiv)

-

Catalyst Source:

(Stock: -

Ligand: THPTA (Stock:

in water) -

Reductant: Sodium Ascorbate (Stock:

in water, freshly prepared ) -

Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)[6]

Step-by-Step Methodology:

-

Preparation (Darkness): Wrap the reaction vial in foil. Ensure all solvents are degassed (bubbled with

for 10 min). -

Complex Formation: In a separate small tube, premix the

and THPTA ligand. -

Reaction Assembly:

-

Add Alkyne and Azide to the reaction vial containing the solvent.

-

Add the Cu-THPTA complex (

relative to azide).

-

-

Initiation:

-

Add Sodium Ascorbate (

). -

Flush headspace with inert gas and cap tightly.

-

-

Incubation:

-

Stir at Room Temperature for 1–4 hours.

-

Note: Do not heat above

to avoid thermal decomposition of the aryl azide.

-

-

Quenching:

-

Add a chelator (e.g., EDTA or commercially available copper scavenger) to stop the reaction and remove copper before analysis.

-

Quantitative Comparison of Ligand Efficiency

| Ligand | Solvent Compatibility | Reaction Speed | Protection of Biomolecules | Recommended For |

| None | Poor | Slow | Very Low | Simple, robust small molecules only |

| TBTA | Organic / tBuOH | Medium | Moderate | Organic synthesis, non-aqueous |

| THPTA | Aqueous / Buffer | Fast | High | Bioconjugation, Protein labeling |

| BTTAA | Aqueous | Very Fast | Very High | Low-concentration biological samples |

Visualizations

Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the correct catalytic cycle versus the competing photolytic decomposition pathway.

Caption: Figure 1. The 3-iodophenyl azide fate decision. The blue path represents the desired CuAAC click reaction. The red path represents the competing photolytic degradation triggered by light exposure.

Figure 2: Troubleshooting Flowchart

Caption: Figure 2. Diagnostic logic for identifying the root cause of low yields in aryl azide click reactions.

FAQs

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO4/Ascorbate? A: Yes, but with caution. CuI is prone to oxidation in air and can form insoluble clusters. If using CuI, you must use an organic solvent (like Acetonitrile or DMF) and add a base (DIPEA). For aqueous reactions, the CuSO4 + Ascorbate method is superior because it generates "fresh" Cu(I) in situ.

Q: How do I store 3-iodophenyl azide?

A: Store at

Q: Is the reaction pH sensitive? A: Yes. The optimal pH for CuAAC is 7.0–8.0 .

-

pH < 6: Protonation of the ligand (like THPTA) reduces its copper-binding affinity.

-

pH > 9: Promotes copper oxidation and potential degradation of the azide.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

-

BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides.

-

BenchChem. (2025).[6][8] Troubleshooting Low Yield in Copper-Catalyzed Click Reactions. BenchChem Technical Support.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. labinsights.nl [labinsights.nl]

- 5. broadpharm.com [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Efficient Removal of Copper Catalyst from 1-(3-iodophenyl)-1H-1,2,3-triazole Product

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the removal of residual copper catalysts from the 1-(3-iodophenyl)-1H-1,2,3-triazole product synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

The presence of residual copper in the final product is a critical concern, particularly in drug development, as it can interfere with downstream biological assays and pose toxicity risks.[3][4][5] For pharmaceutical applications, minimizing copper content to parts-per-million (ppm) levels is often a regulatory necessity.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my this compound product?

Residual copper can have several detrimental effects:

-

Toxicity: Copper ions can be toxic to cells and organisms, which is a significant concern for any compound intended for biological or pharmaceutical applications.[3][5]

-

Catalytic Activity: Trace amounts of copper can catalyze unwanted side reactions in subsequent synthetic steps or interfere with biological assays.

-

Analytical Interference: Paramagnetic copper species can cause line broadening in NMR spectra, making characterization difficult.[7]

-

Product Instability: Copper ions can promote the degradation of certain organic molecules.

Q2: What are the most common and effective methods for removing copper catalysts?

The most prevalent methods for copper removal involve chelation, solid-phase scavenging, and chromatography. The choice of method depends on the properties of your triazole product, such as its solubility and stability.[6][7]

-

Aqueous Washes with Chelating Agents: This is a widely used liquid-liquid extraction technique. The organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, ammonia, and ammonium chloride.[7][8] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[7][9]

-

Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite.[7][8][10] These materials can adsorb the copper catalyst, allowing the product to pass through.

-

Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[7]

Q3: My this compound product seems to have a high affinity for copper, making removal difficult. What should I do?

The nitrogen atoms of the triazole ring can coordinate with copper ions, making complete removal challenging.[6] In such cases, a more rigorous approach is necessary:

-

Use a Strong Chelating Agent: An aqueous wash with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) is highly recommended.[6][8] Adjusting the pH of the EDTA solution to ~8 with a mild base like sodium bicarbonate can enhance the chelation efficiency.[6]

-

Employ Specialized Scavengers: Solid-phase scavengers with a high affinity for copper can be particularly effective when simple aqueous washes are insufficient.[6]

-

Combine Methods: A multi-step approach, such as an EDTA wash followed by filtration through a plug of silica gel, often yields the best results.[7][8]

Q4: Can I avoid the copper removal step altogether?

Yes, copper-free click chemistry is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and the subsequent removal steps.[1][6][11] This approach is particularly advantageous when working with sensitive biological molecules or in applications where even trace amounts of copper are unacceptable.[11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Persistent green/blue color in the product after initial workup. | Incomplete removal of the copper catalyst.[7] | - Perform additional aqueous washes with a chelating agent like EDTA or ammonia.[7] - Pass the product through a short plug of silica gel or alumina.[7] - Utilize a specialized copper scavenger resin.[7] |

| The triazole product itself is chelating the copper.[6] | - Use a stronger chelating agent for the aqueous wash.[7] - Employ a scavenger resin with a very high affinity for copper.[7] | |

| Low product yield after aqueous workup. | The product is partially water-soluble and is being lost in the aqueous phase. | - Use a saturated sodium chloride solution (brine) for the final washes to decrease the solubility of the organic product in the aqueous layer.[7] |

| The product is adsorbing to the solid support (e.g., silica gel).[6] | - Ensure the solvent system used for elution is appropriate for your product. - Perform a small-scale test to check for product recovery from the solid support.[6] | |

| Product degradation during workup. | The product is sensitive to the pH of the aqueous wash (e.g., acidic or basic conditions). | - If using aqueous ammonia (basic), consider switching to an aqueous solution of ammonium chloride (acidic), or a neutral chelator like EDTA.[8] Be mindful of your product's stability at different pH values. |

| Broad signals in the NMR spectrum. | Paramagnetic interference from residual copper.[7] | - Pass the sample through a short plug of silica gel or alumina before NMR analysis.[7] - Ensure thorough copper removal using one of the recommended methods. |

| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities and affinities for the stationary phase. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[7] - Consider using a different stationary phase (e.g., alumina instead of silica gel).[7] |

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is a robust method for removing copper catalysts through chelation.

Materials:

-

Crude reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

-

0.1 - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

-

Saturated sodium chloride solution (brine).

-

Anhydrous sodium sulfate or magnesium sulfate.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add an equal volume of the 0.1 - 0.5 M EDTA solution.

-

Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[7]

-

Allow the layers to separate and drain the aqueous layer.

-

Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[6][7]

-

Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove any residual EDTA.[6][7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator to obtain the purified product.

Protocol 2: Filtration through a Silica Gel Plug

This method is effective for removing adsorbed copper species and can be used alone or in combination with an aqueous wash.

Materials:

-

Crude product (ideally after an initial aqueous wash).

-

Silica gel.

-

An appropriate elution solvent system.

-

Cotton or glass wool.

-

Glass column or pipette.

Procedure:

-

Prepare a short column by placing a small plug of cotton or glass wool at the bottom of a glass column or a Pasteur pipette.

-

Add a layer of silica gel (typically 2-5 cm).

-

Pre-elute the silica plug with the chosen solvent system.

-

Dissolve the crude product in a minimal amount of the elution solvent and load it onto the silica plug.

-

Elute the product with the solvent system, collecting the fractions containing the purified product.

-

Combine the desired fractions and remove the solvent under reduced pressure.

Visualization of a Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate copper removal strategy.

Caption: Decision workflow for copper catalyst removal.

Comparison of Copper Removal Methods

| Method | Efficiency | Scalability | Cost | Compatibility with this compound | Key Considerations |

| Aqueous Wash (EDTA) | High | Excellent | Low | Excellent | May require multiple washes. pH adjustment can optimize chelation.[6] |

| Aqueous Wash (Ammonia) | High | Excellent | Low | Good | Basic conditions may not be suitable for all substrates.[8] |

| Silica Gel Filtration | Moderate to High | Good | Low | Excellent | Can be combined with aqueous washes for enhanced purity.[7][8] Potential for product adsorption. |

| Copper Scavenger Resins | Very High | Moderate | High | Excellent | Ideal for challenging purifications and achieving very low ppm levels of copper.[7] |

| Activated Carbon | Moderate | Good | Low | Good | Can sometimes adsorb the desired product along with the catalyst.[10] |

References

- Benchchem. Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.

- Benchchem.

-

Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. [Link]

-

Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. [Link]

-

ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Link]

-

Wikipedia. Chelation. [Link]

-

Glen Research. Click And Copper-free Click Chemistry Labeling. [Link]

-

SciSpace. Copper chelation chemistry and its role in copper radiopharmaceuticals. [Link]

-

PMC. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

Chem Connections. General Concepts of the Chemistry of Chelation. [Link]

-

RSC Publishing. (2015). Synthesis of copper catalysts for click chemistry from distillery wastewater using magnetically recoverable bionanoparticles. [Link]

-

PMC. (2023). The Impact of Copper Ions on the Activity of Antibiotic Drugs. [Link]

-

baseclick. Click Chemistry Reagents. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

PMC. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

Organic Chemistry Portal. (2010). Copper(I) Iodide-Catalyzed Synthesis of 4-Aryl-1H-1,2,3-triazoles from anti-3-Aryl-2,3-dibromopropanoic Acids and Sodium Azide. [Link]

-

Wikipedia. Copper-free click chemistry. [Link]

-

RSC Publishing. (2018). Cu 2+ selective chelators relieve copper-induced oxidative stress in vivo. [Link]

-

PMC. (2022). Role of copper chelating agents: between old applications and new perspectives in neuroscience. [Link]

-

ResearchGate. (2014). Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. [Link]

-

Taylor & Francis Online. (2010). Reusable polymer-supported copper catalyst for one-pot synthesis of 1-alkyl- and 1-aryl-1,2,3-triazoles: green, simple, and effective. [Link]

-

Technology Networks. (2025). Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. [Link]

-

Organic Chemistry Portal. (2011). Copper(I) Iodide Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from anti-3-Aryl-2,3-dibromopropanoic Acids and Organic Azides. [Link]

-

ResearchGate. (2017). 10. Copper and its complexes: A pharmaceutical perspective. [Link]

-

PMC. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. [Link]

-

PMC. (2015). Copper and Its Complexes in Medicine: A Biochemical Approach. [Link]

-

MDPI. (2025). The Antimicrobial Efficacy of Copper Complexes: A Review. [Link]

Sources

- 1. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.beloit.edu [chemistry.beloit.edu]

- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

Technical Support Center: Overcoming Solubility Challenges of Iodophenyl Triazoles in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common yet significant hurdles in experimental biology and medicinal chemistry: the poor aqueous solubility of iodophenyl triazole derivatives. While these compounds are synthetically valuable, their inherent hydrophobicity often complicates biological assays and formulation development. This resource offers a structured approach to systematically diagnose and solve these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - First-Line Approaches

This section addresses the most immediate questions and provides initial, straightforward strategies to tackle solubility problems.

Q1: Why is my iodophenyl triazole compound so poorly soluble in aqueous buffers?

Answer: The low aqueous solubility of iodophenyl triazoles stems directly from their molecular structure. The parent triazole ring itself is polar and can be soluble in water[1][2]. However, the addition of a large, non-polar iodophenyl group dramatically increases the molecule's overall hydrophobicity. This non-polar character causes the molecule to be repelled by water, favoring aggregation or precipitation over dissolution. The process of dissolution requires overcoming the compound's crystal lattice energy and establishing favorable interactions with water molecules, which is energetically unfavorable for hydrophobic substances[3].

Q2: My compound is a powder. What are the first and simplest methods I should try to get it into solution for a biological assay?

Answer: For initial experiments, the most direct approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous assay buffer.[4][5]

-

Prepare a High-Concentration Stock in 100% DMSO: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for biological screening.[6] Start by dissolving your compound in neat, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can often help dissolve the solid material.[7]

-

Perform Serial Dilutions (if necessary): Do not dilute the highly concentrated DMSO stock directly into your final aqueous buffer in one large step, as this will almost certainly cause the compound to precipitate, or "crash out," of solution. It is better to perform an intermediate dilution in a solution with a higher organic content before the final dilution into the aqueous medium.[8]

-

Dilute into Final Aqueous Medium: Add the DMSO stock solution to your final aqueous buffer dropwise while vortexing or stirring. This gradual introduction helps to disperse the compound before it has a chance to aggregate. The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts.[9] Always include a "vehicle control" (buffer with the same final DMSO concentration but no compound) in your experiments to account for any effects of the solvent itself.[10]

Q3: How much DMSO is acceptable in my cell-based assay?

Answer: This is a critical question, as DMSO can have direct effects on cells. While many robust cell lines can tolerate up to 0.5% or even 1% DMSO for short periods, more sensitive cells, like primary cultures, may be affected by concentrations as low as 0.1%.[9][11][10] Concentrations above 1% are more likely to cause adverse effects, including damaging cell membranes, inducing oxidative stress, or causing cell death.[11]

Best Practice: Before starting your main experiments, it is essential to determine the maximum tolerable DMSO concentration for your specific cell type.

Experimental Protocol: Determining DMSO Tolerance in a Cell Line

-

Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your standard assay and allow them to adhere overnight.

-

Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. A recommended range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include an untreated control (medium only).[12]

-

Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Test each concentration in triplicate.

-

Incubation: Incubate the cells for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as Trypan Blue exclusion, MTT, or a live/dead fluorescent stain.

-

Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. The highest concentration that does not cause a significant decrease in viability is your maximum allowable DMSO concentration.[12]

Q4: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What is happening and what should I do?

Answer: This is a classic sign of a compound "crashing out" of solution. It happens when the compound, which is stable in a high-energy state in 100% DMSO, is rapidly transferred to a low-energy aqueous environment where it is insoluble. The molecules quickly aggregate and precipitate.

Troubleshooting Steps:

-

Reduce the Final Compound Concentration: You may be exceeding the solubility limit of your compound in the final aqueous buffer. Try working with a lower final concentration.

-

Optimize the Dilution Technique: Instead of a single dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO in water or buffer), and then perform the final dilution into the 100% aqueous buffer.[8] Always add the DMSO solution to the aqueous buffer slowly while mixing.[12]

-

Consider a Different Co-solvent: While DMSO is common, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be used.[4][] Sometimes a combination of co-solvents can be more effective.[]

Part 2: In-Depth Troubleshooting Guides - Advanced Strategies

If first-line approaches are insufficient, more advanced formulation strategies may be necessary.

Guide 1: Optimizing Co-Solvent Systems

A co-solvent works by reducing the polarity of the aqueous medium, making it a more favorable environment for a hydrophobic compound.[] By reducing the "self-association" of water, the co-solvent lowers the energy penalty of creating a cavity for the non-polar solute.[]

Caption: Mechanism of co-solvency to improve solubility.

| Co-solvent | Dielectric Constant (20°C) | Notes & Typical Use |

| Water | 80.1 | Universal biological solvent (high polarity). |

| Glycerin | 42.5 | Viscous, non-toxic. Used in oral and parenteral formulations.[4] |

| Propylene Glycol | 32.0 | Common vehicle for oral and injectable drugs.[4][] |

| Ethanol | 24.5 | Volatile, can have biological effects. Use with caution.[4][] |

| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, widely used in formulations.[4][] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High solubilizing power, but potential for cell toxicity.[] |

Guide 2: Leveraging pH for Ionizable Compounds

If your iodophenyl triazole derivative contains a weakly acidic or basic functional group, its solubility will be highly dependent on pH.[14][15] By adjusting the pH of the buffer, you can ionize the compound, making it significantly more water-soluble.[15][16]

-

For Weakly Basic Compounds: Lowering the pH (making the solution more acidic) will protonate the basic group, forming a more soluble cationic salt.[16]

-

For Weakly Acidic Compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more soluble anionic salt.[16]

Caption: Effect of pH on the solubility of ionizable compounds.

Experimental Protocol: pH-Solubility Profiling

-

Prepare Buffers: Make a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10).

-

Add Excess Compound: Add an excess amount of your solid iodophenyl triazole to a small, fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

-

Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

-

Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantify: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

-

Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to generate a pH-solubility profile.

Guide 3: Employing Excipients - The Power of Cyclodextrins

For particularly challenging compounds, formulation excipients like cyclodextrins can dramatically improve solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your iodophenyl triazole, forming a water-soluble "inclusion complex".[17][19]

This complex effectively masks the hydrophobic nature of the drug, allowing it to dissolve readily in aqueous media.[18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one of the most commonly used derivatives due to its high aqueous solubility and safety profile.[19][21]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Solubility Enhancement with HP-β-Cyclodextrin

-

Prepare Cyclodextrin Solution: Prepare a solution of HP-β-cyclodextrin in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

-

Add Compound: Slowly add the solid iodophenyl triazole powder to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, often starting in the 1:1 to 1:3 range.[8]

-

Equilibrate Complex Formation: Cover the solution and stir at a constant temperature (room temperature or slightly elevated) for 24-72 hours to allow the inclusion complex to form and reach equilibrium.[8]

-

Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

-